
Methyl 27-hydroxyheptacosanoate
Vue d'ensemble
Description
Methyl 27-hydroxyheptacosanoate is a chemical compound classified as a fatty acid methyl ester. It is characterized by the presence of a hydroxyl group at the 27th carbon position of the heptacosanoic acid chain. This compound has the molecular formula C28H56O3 and a molecular weight of 440.74 g/mol .
Applications De Recherche Scientifique
Methyl 27-hydroxyheptacosanoate has several applications in scientific research, including:
Chemistry: Used as a reference standard in the analysis of fatty acid methyl esters.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in metabolic diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Safety and Hazards
“Methyl 27-hydroxyheptacosanoate” is not classified as hazardous according to GHS classification standards . It is recommended to avoid contact with eyes, skin, or clothing, and not to ingest . In case of inhalation, it is advised to remove to fresh air . If it comes in contact with the skin, washing with soap and water is recommended . If it comes in contact with the eyes, it is advised to flush with plenty of water . In case of ingestion, it is recommended to wash out the mouth with water and seek immediate medical attention .
Analyse Biochimique
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future studies should aim to investigate these aspects to provide a more comprehensive understanding of this compound .
Dosage Effects in Animal Models
The effects of different dosages of Methyl 27-hydroxyheptacosanoate in animal models have not been reported in the literature. Future studies should aim to investigate these aspects, including any threshold effects and potential toxic or adverse effects at high doses .
Transport and Distribution
Future studies should aim to investigate these aspects, including any interactions with transporters or binding proteins and any effects on its localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 27-hydroxyheptacosanoate can be synthesized through the esterification of 27-hydroxyheptacosanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 27-hydroxyheptacosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 27-oxoheptacosanoic acid methyl ester.
Reduction: The ester group can be reduced to form the corresponding alcohol, 27-hydroxyheptacosanol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with other carboxylic acids
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions
Major Products Formed
Oxidation: 27-oxoheptacosanoic acid methyl ester.
Reduction: 27-hydroxyheptacosanol.
Substitution: Various esters depending on the carboxylic acid used
Mécanisme D'action
The mechanism of action of methyl 27-hydroxyheptacosanoate involves its interaction with lipid metabolic pathways. The hydroxyl group at the 27th carbon position allows it to participate in various biochemical reactions, influencing lipid metabolism and cellular signaling pathways. The compound may target specific enzymes involved in fatty acid metabolism, thereby modulating their activity and affecting overall lipid homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 27-oxoheptacosanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
27-hydroxyheptacosanoic acid: The free acid form of methyl 27-hydroxyheptacosanoate.
27-hydroxyheptacosanol: The reduced form of this compound
Uniqueness
This compound is unique due to its specific hydroxylation at the 27th carbon position, which imparts distinct chemical and biological properties. This hydroxyl group allows for specific interactions in biochemical pathways, making it a valuable compound for research in lipid metabolism and related fields .
Propriétés
IUPAC Name |
methyl 27-hydroxyheptacosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O3/c1-31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-23-25-27-29/h29H,2-27H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQRUXNSJGDQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)
![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)
![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)
![[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside](/img/structure/B3026238.png)
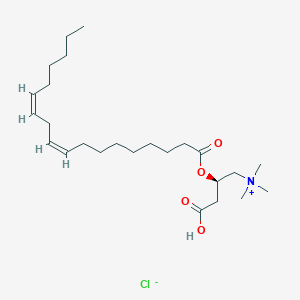

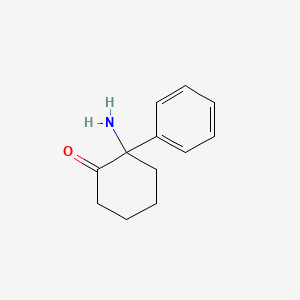

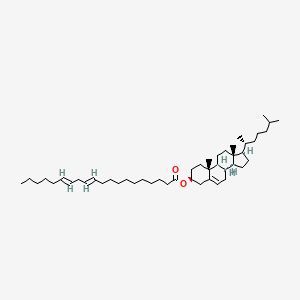
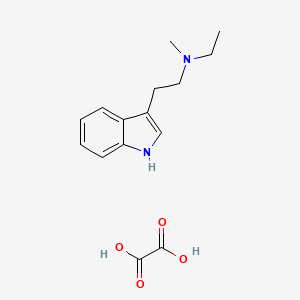

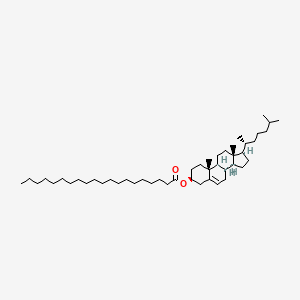
![(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt](/img/structure/B3026251.png)
![(4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol,monohydrobromide](/img/structure/B3026254.png)
